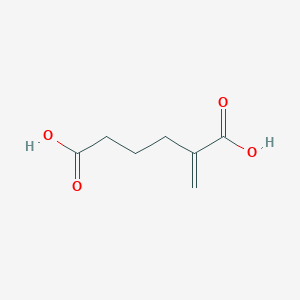
2-Methylenehexanedioic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylenehexanedioic acid is an organic compound with the molecular formula C7H10O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylenehexanedioic acid can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with formaldehyde under acidic conditions. This reaction introduces a methylene group (-CH2-) adjacent to one of the carboxyl groups, forming this compound.
Industrial Production Methods: This process is multistep and includes the conversion of cyclohexanol to cyclohexanone, followed by nitrosation and subsequent oxidation to form the desired product .
化学反応の分析
Types of Reactions: 2-Methylenehexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Methylenehexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins due to its dicarboxylic nature
作用機序
The mechanism of action of 2-methylenehexanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Adipic Acid: Also known as hexanedioic acid, it is structurally similar but lacks the methylene group. It is widely used in the production of nylon.
2-Methylhexanoic Acid: This compound has a similar carbon backbone but differs in the position and type of functional groups
Uniqueness: 2-Methylenehexanedioic acid’s unique structure, with a methylene group adjacent to a carboxyl group, gives it distinct reactivity compared to other dicarboxylic acids. This makes it valuable in synthesizing specialized organic compounds and materials.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
2-methylidenehexanedioic acid |
InChI |
InChI=1S/C7H10O4/c1-5(7(10)11)3-2-4-6(8)9/h1-4H2,(H,8,9)(H,10,11) |
InChIキー |
GQXRTXAQSDUAEY-UHFFFAOYSA-N |
正規SMILES |
C=C(CCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
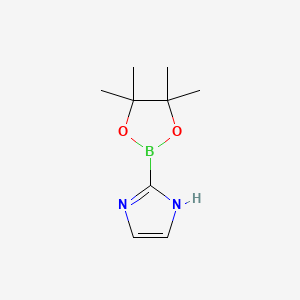

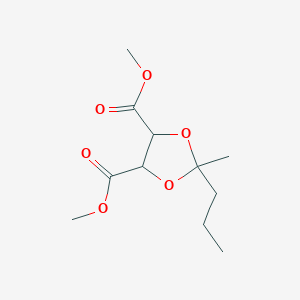
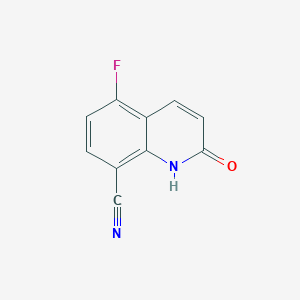
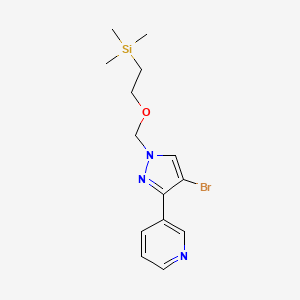
![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)

![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)
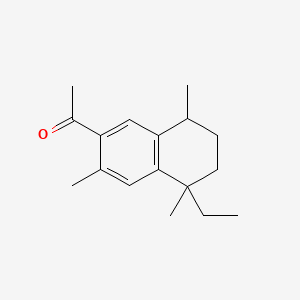

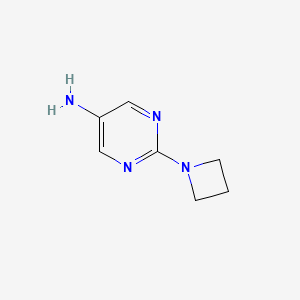
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
